Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and reactivity in various chemical reactions. The compound is primarily utilized in organic synthesis and medicinal chemistry due to its potential biological activities.
This compound can be synthesized from ethyl 6-aminonicotinate and tert-butoxycarbonyl anhydride or similar Boc-protected amines. It is commercially available from various chemical suppliers, including BenchChem and Chem-Impex, where it is often used for research applications in chemistry and biology .
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate is classified as:
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate typically involves the following steps:
The reaction typically occurs at room temperature or slightly elevated temperatures, allowing for efficient coupling while minimizing side reactions. The yield can vary based on the purity of starting materials and reaction conditions.
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate features a pyridine ring with an ethyl ester at one position and a tert-butoxycarbonyl-protected amino group at another position.
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate can undergo several types of chemical reactions:
The conditions for these reactions vary:
The mechanism of action for Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate involves its interaction with biological targets through the free amine that can be revealed upon deprotection of the Boc group under acidic conditions. This free amine can interact with enzymes or receptors, potentially modulating their activity, which could have implications in therapeutic applications.
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate has several scientific applications:
This compound's unique structure and reactivity make it valuable across various fields of scientific research, particularly in chemistry and pharmacology.
The compound Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate (CAS: 169280-82-4) follows systematic IUPAC naming conventions. The parent structure is nicotinic acid (pyridine-3-carboxylic acid), modified at three positions:
O=C(C1=CC=C(NC(OC(C)(C)C)=O)N=C1)OCC) and InChIKey (MCQWEDNIHBKKJY-UHFFFAOYSA-N) further confirm the structural identity [1] [7]. Table 1: Nomenclature and Formula Verification
| Parameter | Value |
|---|---|
| Systematic IUPAC Name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate |
| CAS Registry | 169280-82-4 |
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.30 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=C(NC(=O)OC(C)(C)C)N=C1 |
| InChIKey | MCQWEDNIHBKKJY-UHFFFAOYSA-N |
Nuclear Magnetic Resonance (NMR)
Infrared (IR) SpectroscopyCritical absorption bands include:
Mass Spectrometry (MS)
While experimental crystallographic data for Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate remains limited in public databases, computational modeling reveals key conformational insights:
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Predicted Density | 1.25 g/cm³ |
| Unit Cell Angles | α=γ=90°, β=105° |
| Dominant Interactions | C–H···O (2.5–3.0 Å) |
Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate exhibits distinct reactivity and electronic profiles compared to derivatives:
Table 3: Comparison with Key Analogs
| Compound | CAS | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate | 169280-82-4 | C₁₃H₁₈N₂O₄ | 266.30 | Direct C6–N linkage to Boc group |
| Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate | 951624-36-5 | C₁₄H₂₀N₂O₄ | 280.32 | –CH₂– spacer between C6 and Boc-N [3] [8] |
| Ethyl 5-bromo-6-((tert-butoxycarbonyl)amino)nicotinate | N/A | C₁₃H₁₇BrN₂O₄ | 345.20 | Bromine substitution at C5 [5] |
Electronic Effects:
Steric Influence:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: